PRT-060318

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PRT-060318 Syk inhibitor discovery

Discovery and Mechanism of Action

The discovery of PRT-060318 (PRT318) resulted from a high-throughput screening initiative of chemical libraries at Yamanouchi Pharmaceutical Co. [1] [2] [3]. The compound was optimized from the chemical class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides to become a highly potent and specific inhibitor of spleen tyrosine kinase (Syk) [1].

- Target & Potency: this compound is a novel, selective inhibitor of the tyrosine kinase Syk with an IC₅₀ of 4 nM in cell-free assays [4] [5] [3].

- Selectivity: In a broad panel of kinase enzyme assays at a concentration of 50 nM, Syk kinase activity was inhibited by 92%, while all other kinases retained >70% of their activity, demonstrating high specificity [6] [2] [3].

- Mechanism in HIT: In Heparin-Induced Thrombocytopenia (HIT), antibodies form complexes with Heparin-Platelet Factor 4 (PF4). These complexes cluster and activate the FcγRIIA receptor on platelets. The immunoreceptor tyrosine-based activation motif (ITAM) on FcγRIIA's cytoplasmic tail initiates a signaling cascade. Syk kinase is a crucial early component of this cascade. By inhibiting Syk, this compound blocks the entire downstream activation process, preventing platelet aggregation, granule secretion, and procoagulant activity [6] [1] [7].

The following diagram illustrates this targeted signaling pathway and the point of inhibition by this compound.

This compound blocks Syk kinase, preventing HIT-induced platelet activation.

Summary of Preclinical Efficacy Data

The biological activity of this compound was validated through a series of in vitro and in vivo experiments.

In Vitro Profiling

| Assay Type | System/Model | Key Finding / Effect of this compound | Reference |

|---|---|---|---|

| Platelet Aggregation | Human platelet-rich plasma (PRP) | Completely inhibited HIT immune complex-induced aggregation. | [6] [1] |

| Platelet Aggregation | Human PRP stimulated with convulxin (GPVI agonist) | Dose-responsively inhibited aggregation. No effect on ADP-induced aggregation. | [1] [2] |

| Calcium Flux | Human platelets | Dose-responsively inhibited convulxin-induced intracellular calcium increase. | [2] [3] |

| Serotonin Release Assay (SRA) | Washed platelets with human HIT sera | Inhibited platelet activation (tested at 1.0 μM). | [6] [1] |

| B-cell Malignancies | Chronic Lymphocytic Leukemia (CLL) cells | Inhibited B-cell receptor (BCR) signaling, cell survival, and chemokine secretion. | [4] [2] |

In Vivo Efficacy

| Model | Species | Dosing & Administration | Key Outcome | Reference |

|---|---|---|---|---|

| HIT Model | Transgenic mice (expressing FcγRIIA & human PF4) | 30 mg/kg, orally, twice daily | Significantly reduced thrombocytopenia and thrombosis. | [6] [1] [5] |

| Arterial Thrombosis | Rabbit and pig models | Intravenous infusion | Significantly inhibited thrombosis without prolonging bleeding time. | [5] [2] |

Detailed Experimental Protocols

For your experimental work, here are the detailed methodologies from the key studies.

In Vitro Platelet Aggregation Assay (HIT IC-specific)

- Objective: To evaluate the ability of this compound to inhibit platelet aggregation after stimulation by HIT immune complexes [1].

- Methods:

- Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a molar ratio of 1.5:1. Incubate at 37°C for 1 hour to form ultralarge complexes [1].

- Prepare Platelets: Obtain human platelet-rich plasma (PRP) from healthy donors [1].

- Incubation: Add 5 μL of the heparin-PF4 complex mixture (containing 5 μg hPF4) to PRP. Incubate with or without this compound (0-3 μM) for 15 minutes at 37°C with stirring in a final volume of 250 μL [1].

- Initiate Aggregation: Add the HIT-like monoclonal antibody KKO (final concentration 80 μg/mL). Record the final percentage aggregation [1].

Serotonin Release Assay (SRA)

- Objective: To examine the effect on platelet activation in the presence of human HIT sera, using the gold-standard confirmation assay [1].

- Methods:

- Prepare Platelets: Wash platelets and load them with ¹⁴C-serotonin [1].

- Incubation: Incubate the washed, labeled platelets with This compound at 1.0 μM. Then incubate for 1 hour at room temperature with 0.1 or 100 IU/mL heparin and HIT sera. Include a vehicle-only control [1].

- Measurement: Pellet the platelets by centrifugation. Measure the ¹⁴C-serotonin released into the supernatant by scintillation counting [1].

- Analysis: Calculate the percentage of serotonin release. A positive result is typically >20% release with 0.1 IU/mL heparin and <20% with 100 IU/mL heparin [1].

In Vivo HIT Model

- Objective: To determine the effect of this compound on HIT IC-induced thrombocytopenia and thrombosis in a live animal model [6] [1].

- Methods:

- Animal Model: Use transgenic HIT mice that are homozygous for both human FcγRIIA and human PF4, and null for mouse PF4 [1].

- Induce HIT: Inject mice with the HIT-like antibody KKO (20 mg/kg, intraperitoneally) on day 0 [1].

- Dosing Regimen:

- Monitor Thrombocytopenia: Collect blood via the retro-orbital plexus daily from days 1-7. Measure platelet counts using an automated hematology analyzer [1].

- Assess Thrombosis:

Formulation and Physicochemical Properties

For your experimental work, note these key details about the compound itself.

- CAS Number: 1194961-19-7 (freebase) [4] [3].

- Molecular Formula: C₁₈H₂₄N₆O [4] [3].

- Molecular Weight: 340.42 g/mol (freebase) [4] [3].

- Solubility:

- Storage:

Current Status and Further Research

The available data primarily describes the preclinical profile of this compound. The search results do not indicate its progression into clinical trials for HIT. The promising preclinical data suggests that inhibiting the Syk pathway is a valid therapeutic approach for HIT [6] [7].

References

- 1. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. - PRT 3HCl | 060318 of the inhibitor tyrosine kinase Syk [invivochem.com]

- 3. - PRT 1194961-19-7_ 060318 _Angiogenesis_Signaling... Syk [peptidedb.com]

- 4. This compound (PRT318) | Syk Inhibitor | MedChemExpress [medchemexpress.com]

- 5. This compound 2HCl | Syk inhibitor - Selleck Chemicals [selleckchem.com]

- 6. - PRT , a novel 060318 , prevents heparin-induced... Syk inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. The Syk‐kinase inhibitor R406 impairs platelet activation ... [sciencedirect.com]

In Vitro & In Vivo Biological Data

PRT-060318 has been characterized extensively in preclinical models. The following table summarizes key experimental findings.

| Assay Type | Model/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Kinase Specificity | Panel of 270 kinases | At 50 nM, inhibits Syk by 92%; other kinases retain >70% activity. | [1] [2] |

| Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | Completely inhibits HIT immune complex-induced aggregation. IC₅₀ = 2.5 µM for convulxin (GPVI agonist)-induced aggregation. No inhibition of ADP or thrombin-induced aggregation. | [3] [4] [5] |

| B-cell Malignancies | Chronic Lymphocytic Leukemia (CLL) cells | Antagonizes B-cell receptor (BCR)-mediated survival; inhibits Syk and ERK phosphorylation; reduces chemokine secretion (CCL3, CCL4) and cell migration. | [5] [6] [1] |

| In Vivo Efficacy | Transgenic HIT mouse model | Oral administration (30 mg/kg, twice daily) prevents antibody/heparin-induced thrombocytopenia and thrombosis. | [3] [4] [6] |

| In Vivo Efficacy | Rabbit and pig thrombosis models | Intravenous infusion inhibits arterial thrombosis without prolonging bleeding time. | [5] |

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive inhibitor that blocks Syk kinase activity [7]. In conditions like HIT, antibodies form complexes with Platelet Factor 4 (PF4) and heparin. These immune complexes cluster and activate the platelet receptor FcγRIIA, which contains an ITAM (Immunoreceptor Tyrosine-based Activation Motif) domain in its cytoplasmic tail. ITAM phosphorylation creates a docking site for Syk. Once recruited and activated, Syk initiates a robust downstream signaling cascade that leads to platelet activation, aggregation, and procoagulant activity, causing both thrombocytopenia and thrombosis [3] [4]. By inhibiting Syk at the apex of this cascade, this compound prevents the pathological platelet activation in HIT.

Below is a diagram illustrating this core signaling pathway and the point of inhibition by this compound.

Key Experimental Protocols

For researchers, here are detailed methodologies for key experiments using this compound.

Platelet Aggregation Assay (HIT model)

This protocol tests the ability of this compound to prevent platelet aggregation induced by HIT immune complexes in vitro [4] [1].

- Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.

- Prepare Platelet-Rich Plasma (PRP): Obtain PRP from healthy human donors.

- Pre-incubation: Add 5 µL of the heparin-PF4 complex (containing 5 µg PF4) to PRP. Incubate with this compound (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.

- Initiate Aggregation: Add the HIT-like monoclonal antibody KKO to a final concentration of 80 µg/mL.

- Measurement: Record the final percentage of aggregation using a platelet aggregometer.

Serotonin Release Assay (SRA)

The SRA is a gold-standard functional test for HIT antibodies, and this protocol details its use in evaluating Syk inhibition [4] [1].

- Platelet Preparation: Wash human platelets and load them with ¹⁴C-serotonin.

- Inhibition: Incubate the loaded platelets with this compound (e.g., 1.0 µM).

- Activation: Add patient-derived HIT sera along with a low (0.1 IU/mL) and a high (100 IU/mL) concentration of heparin. Incubate for 1 hour at room temperature.

- Measurement: Centrifuge the samples to pellet the platelets. Measure the radioactivity of ¹⁴C-serotonin in the supernatant by scintillation counting.

- Interpretation: A positive result is indicated by >20% serotonin release with low heparin and <20% release with high heparin. Effective Syk inhibition should abolish this release pattern.

In Vivo HIT Mouse Model

This protocol evaluates the efficacy of this compound in a live animal model of HIT [3] [6].

- Animal Model: Use transgenic mice that express human FcγRIIA and PF4.

- Induce HIT: On day 0, inject mice intraperitoneally (IP) with the HIT-like antibody KKO (20 mg/kg).

- Administer Inhibitor: From days 1 to 7, treat the experimental group orally with this compound (30 mg/kg) twice daily via gavage. The control group receives vehicle only.

- Heparin Challenge: Administer heparin (1600 U/kg) subcutaneously once daily to trigger the HIT response.

- Monitoring: Collect blood daily to monitor platelet counts. A Hemavet analyzer or similar system is used.

- Thrombosis Assessment: Use imaging techniques (e.g., infusion of fluorescently labeled platelets) to quantify thrombosis in organs like the lungs after sacrifice.

Research Applications & Context

Beyond HIT, this compound is a valuable tool compound in basic research for elucidating Syk's role in various pathways.

- Syk in GP1b-IX-V Signaling: A 2017 study used this compound and another Syk inhibitor (OXSI-2) to demonstrate that Syk kinase activity is dispensable for platelet activation signaling through the GP1b-IX-V receptor (the von Willebrand factor receptor), even though Syk itself becomes phosphorylated. This highlights the specificity of this compound and clarified a conflicting area in platelet biology [7].

- B-cell Malignancies and Autoimmunity: Research on Chronic Lymphocytic Leukemia (CLL) cells shows that this compound inhibits B-cell receptor (BCR)-mediated survival, chemokine secretion, and cell migration, supporting the therapeutic investigation of Syk inhibitors in B-cell cancers and autoimmune disorders [5] [1].

References

- 1. - PRT | Syk | CAS 1194961-19-7 | Buy 060318 - PRT from... 060318 [invivochem.com]

- 2. This compound (PRT318, P142–76) [ushelf.com]

- 3. - PRT , a novel Syk inhibitor, prevents heparin-induced... 060318 [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound 2HCl | Syk inhibitor - Selleck Chemicals [selleckchem.com]

- 6. This compound (PRT318) | Syk Inhibitor [medchemexpress.com]

- 7. Syk Activity Is Dispensable for Platelet GP1b-IX-V Signaling [mdpi.com]

Core Characteristics of PRT-318

The table below summarizes the key biochemical and pharmacological properties of PRT-318:

| Property | Description |

|---|---|

| Target | Spleen Tyrosine Kinase (Syk) [1] [2] |

| IC₅₀ (Syk) | 4 nM [1] [2] |

| Selectivity | Novel, selective inhibitor; at 50 nM, it inhibits Syk by 92% while over 70% activity is retained for other profiled kinases [3] [1]. |

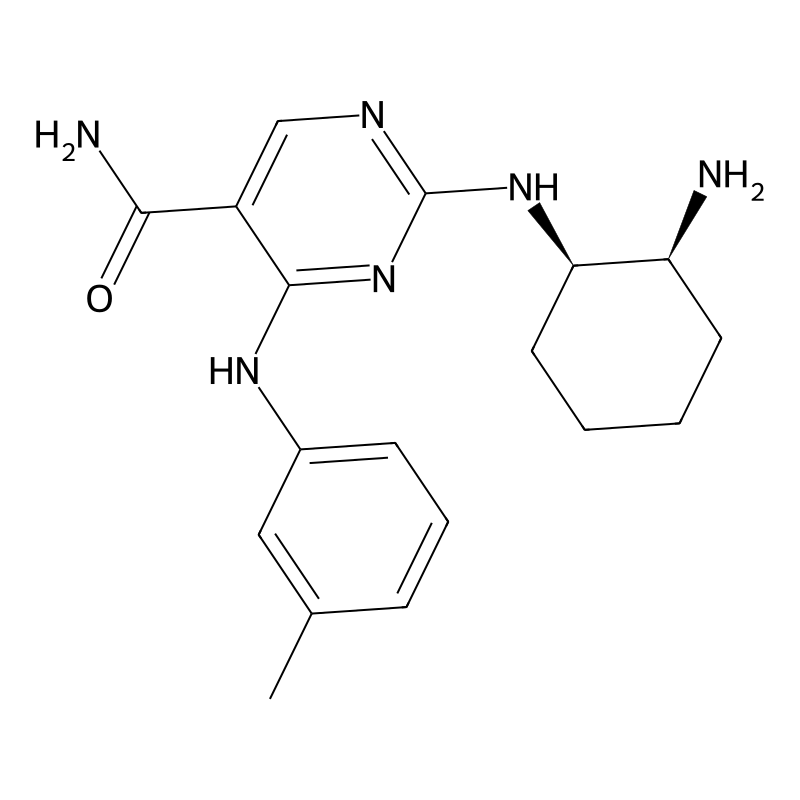

| Chemical Structure | 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide [4] |

| Molecular Weight | 340.42 (freebase) [1] |

| CAS Number | 1194961-19-7 (freebase) [1] |

Mechanism of Action and Signaling Pathway

PRT-318 exerts its effects by inhibiting Syk, a cytoplasmic non-receptor tyrosine kinase that is crucial for signaling downstream of a variety of cell surface receptors in hematopoietic cells [5] [6] [7].

The following diagram illustrates the key signaling pathways mediated by Syk and the point of inhibition by PRT-318.

Syk is activated when its tandem SH2 domains bind to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) found in receptors like the B-Cell Receptor (BCR) and Fcγ Receptors (FcγR) [5] [6]. By inhibiting Syk, PRT-318 blocks the propagation of signals that lead to calcium mobilization, cytoskeletal reorganization, gene expression, and ultimately, cellular activation, proliferation, and migration [5] [8].

Key Preclinical Findings and Experimental Data

PRT-318 has been investigated in various disease models, primarily focusing on hematologic cancers and heparin-induced thrombocytopenia.

Chronic Lymphocytic Leukemia (CLL) and B-Cell Malignancies

In vitro studies using primary CLL cells demonstrated that PRT-318 effectively antagonizes survival signals. The table below summarizes its activity in CLL models [8].

| Assay Type | Experimental Detail | PRT-318 Effect / Result |

|---|---|---|

| Cell Viability | CLL cells co-cultured with nurse-like cells (NLC) | Antagonized pro-survival signals from the microenvironment [8]. |

| BCR Signaling | CLL cells stimulated with anti-IgM | Inhibited phosphorylation of Syk and ERK [8]. |

| Chemokine Secretion | Measurement of CCL3 and CCL4 after BCR stimulation | Inhibited BCR-dependent secretion [8]. |

| Cell Migration | Migration towards CXCL12 and CXCL13 | Inhibited chemokine-directed migration and migration beneath stromal cells [8]. |

Heparin-Induced Thrombocytopenia (HIT)

HIT is a dangerous prothrombotic disorder triggered by antibodies that form immune complexes (ICs) which activate platelets via the FcγRIIA receptor, an ITAM-bearing receptor [9] [3].

- In Vitro: PRT-318 completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets. It also inhibited platelet activation in the serotonin release assay (SRA), the gold standard for HIT antibody detection [3].

- In Vivo: In a transgenic mouse model of HIT, oral PRT-318 (30 mg/kg, twice daily) significantly prevented antibody-induced thrombocytopenia and reduced thrombosis in the lungs [9] [3].

Antithrombotic Efficacy

Beyond HIT, PRT-318 has shown antithrombotic activity. In pig and rabbit models of arterial thrombosis, intravenous PRT-318 significantly inhibited thrombosis without prolonging bleeding time. This is attributed to its ability to completely inhibit collagen (GPVI)-mediated platelet aggregation while sparing the pathways involved in hemostasis [2].

Experimental Protocols from Key Studies

Here are the methodologies for some of the core experiments cited, which you can adapt for research planning.

Platelet Aggregation Assay (HIT model) [3]

- Objective: To test the ability of PRT-318 to inhibit platelet aggregation induced by HIT immune complexes.

- Methods:

- Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.

- Prepare Platelet-Rich Plasma (PRP): Obtain human blood from healthy donors and prepare PRP.

- Pre-incubation: Incubate PRP with PRT-318 (e.g., 0-3 µM) or vehicle control for 15 minutes at 37°C with stirring.

- Induce Aggregation: Add the HIT-like monoclonal antibody KKO (final concentration 80 µg/mL) to the PRP to initiate aggregation.

- Measurement: Record the final percentage aggregation using an aggregometer.

BCR Signaling Inhibition in CLL Cells [8]

- Objective: To assess the effect of PRT-318 on Syk phosphorylation and downstream signaling after BCR engagement.

- Methods:

- Cell Culture: Use primary CLL cells or a relevant B-cell line.

- Pre-treatment: Pre-incubate cells with PRT-318 for a defined period (e.g., 1-2 hours).

- Stimulation: Activate the BCR pathway using anti-human IgG/IgM (e.g., 5 µg/mL for 30 minutes at 37°C).

- Cell Lysis: Pellet cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

- Analysis: Subject lysates to SDS-PAGE and Western blotting. Probe membranes with antibodies against:

- Phospho-Syk (Tyr352)

- Total Syk

- Phospho-ERK

- Total ERK

In Vivo HIT Model [3]

- Objective: To evaluate the efficacy of PRT-318 in preventing thrombocytopenia and thrombosis in a living organism.

- Animal Model: Transgenic mice expressing human FcγRIIA and PF4.

- Protocol:

- Induce HIT: Inject mice intraperitoneally with the HIT-like antibody KKO (20 mg/kg) on day 0.

- Drug Administration: On days 1-7, administer PRT-318 (e.g., 30 mg/kg) or vehicle control orally via gavage, twice daily.

- Heparin Challenge: Inject all mice with heparin (1600 U/kg, subcutaneously) once daily.

- Monitor Thrombocytopenia: Collect blood daily via retro-orbital bleeding and measure platelet counts using an automated hematology analyzer.

- Assess Thrombosis: At sacrifice, perfuse lungs and use a novel thrombosis visualization technique (e.g., imaging of infused Alexa750-labeled platelets) to quantify thrombosis.

Clinical Context and Other Syk Inhibitors

While PRT-318 itself remains in preclinical and early clinical development, other Syk inhibitors have advanced further, providing context for its potential application.

- Fostamatinib (R788): The first oral Syk inhibitor developed; approved for immune thrombocytopenia (ITP). Its active metabolite is R406. Its development highlighted dose-limiting toxicities like diarrhea, neutropenia, and hypertension, which spurred the search for more selective inhibitors [6].

- Entospletinib (GS-9973): A second-generation, highly selective Syk inhibitor. It has shown promising clinical activity in patients with relapsed or refractory CLL and NHL, and is being evaluated in acute myeloid leukemia (AML), particularly in HOXA9/MEIS1 high-expressing leukemias [6] [10].

- Cerdulatinib (PRT062070): A dual inhibitor of Syk and JAK kinases, also in clinical development [6].

The search for Syk inhibitors is an active field in oncology and inflammation, with a focus on improving selectivity and managing resistance mechanisms, such as the upregulation of inflammatory pathways identified in SYK inhibitor-resistant AML cells [10].

References

- 1. PRT-060318 (PRT318) | Syk Inhibitor [medchemexpress.com]

- 2. This compound 2HCl | Syk inhibitor | Mechanism [selleckchem.com]

- 3. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound( PRT )| 318 - PRT | 318 Syk inhibitor [dcchemicals.com]

- 5. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target [pmc.ncbi.nlm.nih.gov]

- 6. Syk inhibitors in clinical development for hematological ... [jhoonline.biomedcentral.com]

- 7. Tyrosine-protein kinase SYK [en.wikipedia.org]

- 8. Selective, novel spleen tyrosine kinase ( Syk ) inhibitors suppress... [nature.com]

- 9. This compound, a novel Syk , prevents heparin-induced... inhibitor [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory signaling pathways play a role in SYK ... [nature.com]

PRT-060318 and the Serotonin Release Assay: Application Notes for HIT Research

Introduction to PRT-060318 and HIT

Heparin-Induced Thrombocytopenia (HIT) is a prothrombotic drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin. These immune complexes (HIT IC) activate platelets via their FcγRIIA receptors, leading to thrombocytopenia and potentially life-threatening thrombosis [1] [2]. The spleen tyrosine kinase (Syk) is a critical signaling component downstream of the FcγRIIA, making it an attractive therapeutic target for interrupting the HIT pathogenesis cascade [1].

This compound (also known as PRT318) is a novel, potent, and selective small-molecule inhibitor of Syk. It was discovered through high-throughput screening and subsequent optimization of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides [1]. Its mechanism of action involves blocking the Syk-dependent signaling pathway that is essential for HIT immune complex-mediated platelet activation.

The Serotonin Release Assay (SRA) is considered a gold-standard functional assay for HIT diagnosis because it detects the presence of pathogenic, platelet-activating antibodies [3] [4] [5]. It measures the ability of patient serum to induce heparin-dependent release of serotonin from donor platelets, which directly correlates with the in vivo platelet activation potential in HIT [6] [4].

This compound: Mechanism of Action and Key Properties

Mechanistic Insights

This compound exerts its effects by specifically inhibiting Syk kinase activity. Upon engagement of the FcγRIIA by HIT immune complexes, the immunoreceptor tyrosine-based activation motif (ITAM) is phosphorylated, creating a docking site for Syk. Once recruited, Syk becomes activated and propagates signals that lead to platelet activation, aggregation, and procoagulant microparticle release [1]. By directly inhibiting Syk, this compound blocks this entire downstream cascade.

The following diagram illustrates the signaling pathway targeted by this compound:

Physicochemical and Pharmacological Profile

This compound demonstrates high potency and selectivity. It inhibits purified Syk kinase with an IC₅₀ of 4 nM [7] [8]. In a broad panel of kinase enzyme assays, a 50 nM concentration of this compound inhibited Syk kinase activity by 92%, while the activities of all other kinases tested retained more than 70% of their function, underscoring its exceptional selectivity [7] [8].

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₆O |

| Molecular Weight | 340.42 g/mol |

| CAS Number | 1194961-19-7 |

| Appearance | Light yellow to yellow solid powder |

| Solubility | DMSO |

Table 2: Biological Activity of this compound

| Assay Type | Finding | Reference |

|---|---|---|

| In Vitro Kinase Profiling | 92% inhibition of Syk at 50 nM; >70% activity retained for all other kinases. | [7] |

| Human Platelet Aggregation | Dose-responsively inhibited convulxin-induced aggregation. | [7] [8] |

| Calcium Flux | Dose-responsively inhibited convulxin-induced intracellular calcium increases. | [7] [8] |

| HIT Model (Human Platelets) | Completely inhibited HIT immune complex-induced platelet aggregation. | [1] |

| HIT Model (Mouse, in vivo) | Prevented thrombocytopenia and thrombosis; significantly higher nadir platelet counts. | [1] [9] |

The Serotonin Release Assay (SRA): Principles and Protocols

Principles of the SRA

The SRA is a functional test that measures the release of serotonin from the dense granules of activated platelets. In the context of HIT, patient serum containing HIT antibodies is incubated with washed donor platelets and therapeutic (low) concentrations of heparin. If pathogenic antibodies are present, they form complexes with PF4/heparin, bind to platelet FcγRIIA receptors, and activate the platelets, leading to serotonin release. The specificity of the reaction is confirmed by the inhibition of release in the presence of high concentrations of heparin [3] [4] [5].

Detailed SRA Protocol

The following protocol is synthesized from published methodologies and clinical laboratory specifications [1] [4] [5].

3.2.1 Specimen Collection and Preparation

- Patient Specimen: Collect blood into a red-top tube (no anticoagulant) to obtain serum. Centrifuge to separate serum and freeze at -20°C if not testing immediately.

- Donor Platelets: Obtain blood from healthy donors not taking anti-platelet medications. Prepare washed platelets resuspended in a suitable buffer.

- Platelet Labeling (for 14C-SRA): Incubate washed platelets with 14C-serotonin to allow uptake into dense granules. Remove excess radiolabel by washing.

3.2.2 Experimental Procedure

- Reaction Setup: Aliquot washed donor platelets (labeled or unlabeled) into a series of tubes.

- Additions: To the platelets, add:

- Patient serum (or control sera).

- Low-dose heparin (0.1 U/mL) to form antigenic complexes.

- High-dose heparin (100 U/mL) for the specificity control.

- Incubation: Incubate the reaction mixtures for 1 hour at room temperature with gentle agitation.

- Termination and Measurement: Centrifuge the samples to pellet the platelets.

- 14C-SRA: Measure the radioactivity (14C-serotonin) in the supernatant using a scintillation counter.

- HPLC-MS/MS (non-radioactive): Quantify the amount of endogenous serotonin in the supernatant using liquid chromatography with tandem mass spectrometry [5].

3.2.3 Interpretation of Results

- Positive SRA: ≥20% serotonin release with low-dose heparin, which decreases to <20% with high-dose heparin.

- Negative SRA: <20% serotonin release with both low- and high-dose heparin.

- Indeterminate SRA: ≥20% serotonin release with both low- and high-dose heparin, which may indicate non-HIT dependent platelet activation [5].

Application Note: Using this compound to Inhibit HIT in an SRA

This section details a specific protocol for demonstrating the efficacy of this compound in blocking HIT antibody-mediated platelet activation in the SRA.

Objective

To assess the ability of this compound to inhibit platelet activation and serotonin release induced by HIT immune complexes.

Materials

- Test Item: this compound (e.g., from commercial suppliers like Invivochem [8]).

- Controls: Strong and weak positive HIT sera, negative normal human serum.

- HIT Immune Complex: Can be prepared by mixing recombinant human PF4 and heparin at an optimal molar ratio (e.g., 1.5:1) [1] or by using a monoclonal HIT-like antibody (e.g., KKO).

- Other Materials: Washed donor platelets, heparin, and equipment for SRA.

Step-by-Step Protocol

- Pre-incubation: Incubate washed donor platelets with varying concentrations of this compound (e.g., 0-3 µM) for 15 minutes at 37°C [1].

- Activation: Add HIT serum or pre-formed HIT immune complexes along with low-dose heparin (0.1 U/mL) to the platelets.

- Incubation: Continue incubation for 1 hour at room temperature with stirring.

- Measurement: Terminate the reaction and quantify serotonin release per the SRA protocol.

- Data Analysis: Calculate the percentage inhibition of serotonin release relative to the vehicle control.

Expected Results

This compound should produce a dose-dependent inhibition of serotonin release. A concentration of 1.0 µM this compound has been shown to effectively inhibit platelet activation in the presence of human HIT sera in the SRA [1]. This confirms that Syk inhibition is a viable strategy to block the FcγRIIA-mediated platelet activation central to HIT pathogenesis.

Troubleshooting and Technical Considerations

- Donor Variability: The responsiveness of donor platelets to HIT antibodies can vary. Using platelets from selected responsive donors or pooling from multiple donors is recommended for consistent results [3].

- Drug Interference: Patient use of ticagrelor can interfere with the SRA, potentially yielding a false-negative result [5].

- Specificity of this compound: As a selective Syk inhibitor, this compound is expected to block activation via the FcγRIIA and GPVI pathways but not through G-protein coupled receptors like ADP or thrombin [7] [8]. This specificity should be confirmed in control experiments.

- Alternative Methods: For laboratories unable to use radioactive materials, validated non-radioactive SRA methods using HPLC-MS/MS are available and provide equivalent performance [5].

Conclusion

The integration of the classic Serotonin Release Assay with the modern pharmacological tool this compound provides a powerful experimental system for HIT research. The protocols outlined herein allow researchers to quantitatively demonstrate the critical role of Syk kinase in HIT pathogenesis and to evaluate the efficacy of Syk inhibition as a potential therapeutic strategy. The high selectivity and potency of this compound make it an excellent compound for validating Syk as a drug target for HIT and other immune-mediated conditions.

References

- 1. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. Current Perspectives on Diagnostic Assays and Anti-PF4 ... [pmc.ncbi.nlm.nih.gov]

- 3. Functional Assays in the Diagnosis of Heparin-Induced ... [pmc.ncbi.nlm.nih.gov]

- 4. Heparin-dependent Platelet Antibody (Serotonin Release ... [labcorp.com]

- 5. SRAU - Overview: Serotonin , Unfractionated Heparin... Release Assay [mayocliniclabs.com]

- 6. Release Assay - an overview [sciencedirect.com]

- 7. - PRT 1194961-19-7_Syk_Angiogenesis_Signaling... 060318 [peptidedb.com]

- 8. - PRT 3HCl | inhibitor of the Syk tyrosine kinase | CAS N/A | Buy... 060318 [invivochem.com]

- 9. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pubmed.ncbi.nlm.nih.gov]

PRT-060318 in chronic lymphocytic leukemia CLL

Syk and its Role in CLL Pathogenesis

Syk is a critical signaling molecule in the B-Cell Receptor (BCR) pathway, which is a key driver of pathogenesis in CLL and other B-cell malignancies [1]. The diagram below illustrates Syk's role and the mechanism of PRT-060318.

In CLL, this pathway is often constitutively active, providing pro-survival and pro-proliferative signals to the leukemic cells [1]. Furthermore, Syk-mediated signaling is integral to the migration and homing of CLL cells into protective tissue niches, such as lymph nodes and bone marrow [1].

Quantitative Profiling of this compound

The tables below summarize key quantitative data on the potency and selectivity of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Kinase | IC₅₀ or % Inhibition | Experimental Context |

|---|---|---|

| Syk | IC₅₀ = 4 nM [2] | Cell-free assay |

| Syk | 92% inhibition at 50 nM [3] | Broad kinase panel |

| ZAP-70 | >70% activity retained at 50 nM [3] | Selectivity assessment |

| Src Family Kinases | >70% activity retained at 50 nM [3] | Selectivity assessment |

Table 2: Cellular and In Vivo Responses in CLL Models

| Assay Type | Observed Effect | Reference |

|---|---|---|

| Cell Viability | Antagonizes CLL cell survival after BCR triggering [3]. | [3] |

| Signaling | Inhibits phosphorylation of Syk and ERK after BCR triggering [3]. | [3] [2] |

| Chemokine Secretion | Inhibits BCR-dependent secretion of CCL3 and CCL4 [3]. | [3] |

| Cell Migration | Inhibits migration towards CXCL12 and CXCL13, and beneath stromal cells [3]. | [3] |

Detailed Experimental Protocols

Here are standardized protocols for key experiments assessing the efficacy of this compound in CLL models.

Protocol 1: Inhibition of BCR-Mediated Signaling and Viability

This protocol evaluates the ability of this compound to block proximal BCR signaling and induce cell death.

- Primary Cells: Peripheral blood mononuclear cells (PBMCs) isolated from CLL patients.

- Reagents: this compound (prepared as a 10 mM stock in DMSO), anti-human IgM (F(ab')₂ fragment, 10-20 µg/mL), RPMI-1640 medium with 10% FBS.

- Procedure:

- Isolate CLL PBMCs and seed in 24-well plates at a density of 10 x 10⁶ cells/mL.

- Pre-incubate cells with this compound (e.g., 0.1 - 2 µM) or vehicle control (DMSO) for 1-2 hours.

- Stimulate cells with anti-IgM for a defined period:

- For signaling (Western Blot): 5-10 minutes. Lyse cells and analyze lysates for phospho-Syk (Tyr525/526) and phospho-ERK.

- For viability (CellTiter-Glo): 24-72 hours. Measure viability using a luminescent cell viability assay.

- Data Analysis: Express results as percentage inhibition relative to stimulated, vehicle-treated controls. Calculate IC₅₀ values using non-linear regression.

Protocol 2: Disruption of Microenvironmental Protection and Migration

This protocol tests the compound's ability to overcome protective signals from the stromal microenvironment and inhibit CLL cell migration.

- Co-culture Setup:

- Generate Nurse-Like Cells (NLCs) by culturing CLL PBMCs for 10-14 days.

- Carefully harvest non-adherent CLL cells and re-seed them onto the established NLC layer.

- Treat co-cultures with this compound (0.5 - 2 µM) or vehicle control.

- After 48-72 hours, collect non-adherent CLL cells and quantify apoptosis (e.g., by Annexin V/PI staining and flow cytometry).

- Migration Assay (Transwell):

- Pre-treat CLL cells (10⁷ cells/mL) with this compound or vehicle for 1 hour.

- Place cell suspension in the top chamber of a Transwell insert (5 µm pore size).

- Add chemoattractant (CXCL12 or CXCL13) to the lower chamber.

- Incubate for 3 hours at 37°C.

- Count cells that migrated to the lower chamber using flow cytometry.

- Data Analysis: Compare the percentage of apoptotic cells and the number of migrated cells between treated and control groups.

Application Notes for Drug Development

- Therapeutic Rationale: Targeting Syk with this compound offers a strategic approach to uncouple CLL cells from essential microenvironmental survival and homing signals [1] [3]. This is particularly relevant for disrupting the protective lymph node and bone marrow niches.

- Combination Potential: Given the complex signaling in CLL, this compound may be synergistic with other agents. High-throughput screening has identified that inhibitors of the BCR pathway (like Syk inhibitors) can interact favorably with PI3K-AKT-mTOR inhibitors, Bcl-2 family inhibitors, and certain chemotherapeutic agents [4].

- Differentiation from BTK Inhibitors: As an orally bioavailable Syk inhibitor, this compound represents a distinct therapeutic class from the established Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib, Acalabrutinib) [5]. It acts upstream of BTK in the BCR signaling cascade, providing a alternative or complementary mechanism of action [1].

References

- 1. Restoration of the immune function as a complementary strategy to... [jeccr.biomedcentral.com]

- 2. This compound 2HCl | Syk inhibitor | Mechanism [selleckchem.com]

- 3. - PRT 3HCl | inhibitor of the Syk tyrosine kinase | CAS N/A | Buy... 060318 [invivochem.com]

- 4. High-throughput combinatorial screening identifies drugs that ... [pmc.ncbi.nlm.nih.gov]

- 5. Therapy Targeted for Drugs | American Cancer Society CLL [cancer.org]

PRT-060318 heparin-induced thrombocytopenia HIT model

Mechanism of Action: Syk Inhibition in HIT

HIT is a drug-induced immune condition where antibodies target complexes of Heparin and Platelet Factor 4 (PF4). These HIT immune complexes (ICs) cluster the receptor FcγRIIA on platelets. FcγRIIA contains an ITAM motif that, when engaged, recruits and activates the tyrosine kinase Syk. Syk activation initiates a robust signaling cascade leading to platelet activation, aggregation, and prothrombotic events [1].

PRT-060318 (PRT318) is a novel, selective Syk inhibitor that blocks this FcγRIIA-mediated signaling pathway. It binds to Syk with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors like Phosphoinositide 3-kinase (PI3K), Akt, and Phospholipase Cγ2 (PLCγ2). This inhibition effectively prevents HIT IC-induced platelet aggregation and thrombosis [1] [2].

The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

Diagram 1: this compound inhibits the Syk-dependent signaling pathway in HIT. The green arrow shows the inhibitory action of this compound blocking the signal leading to platelet activation and thrombosis.

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound.

| Parameter | Value | Details / Assay |

|---|---|---|

| IC₅₀ (Syk Kinase) | 4 nM | Cell-free assay [2] [3]. |

| Specificity | 92% Syk inhibition at 50 nM | Retains >70% activity for other kinases at this concentration [1]. |

| In Vivo Efficacy (Mice) | 30 mg/kg | Oral gavage, twice daily [1]. |

| HIT Antibody (KKO) Dose | 20 mg/kg | Intraperitoneal injection (in vivo model) [1]. |

| Heparin Dose | 1600 U/kg | Subcutaneous injection (in vivo model) [1]. |

In Vitro Experimental Protocols

Platelet Aggregation Assay

This protocol tests the ability of this compound to inhibit platelet aggregation induced by HIT immune complexes [1].

- Platelet Preparation: Prepare human platelet-rich plasma (PRP) from healthy donors.

- HIT IC Formation: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.

- Inhibition: Incubate PRP with this compound (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.

- Activation & Measurement: Initiate aggregation by adding the HIT-like monoclonal antibody KKO (final concentration 80 µg/mL). Record the percentage of aggregation.

Serotonin Release Assay (SRA)

The SRA is a confirmatory test for HIT antibody activity and is used to validate the inhibitor's efficacy [1].

- Platelet Preparation: Use washed platelets loaded with ¹⁴C-serotonin.

- Inhibition: Pre-incubate platelets with this compound (1.0 µM).

- Activation: Incubate platelets with patient HIT sera in the presence of low (0.1 IU/mL) and high (100 IU/mL) heparin concentrations.

- Measurement: Centrifuge and measure ¹⁴C-serotonin in the supernatant via scintillation counting. A positive result is >20% release with low heparin and <20% with high heparin.

In Vivo Experimental Protocol: HIT Mouse Model

The following workflow details the key steps for evaluating this compound in a transgenic HIT mouse model [1].

Diagram 2: In vivo workflow for evaluating this compound in a HIT mouse model. i.p.: intraperitoneal; p.o.: per os (oral); s.c.: subcutaneous; b.i.d.: twice a day.

Key Steps:

- Animals: Use transgenic mice that are homozygous for human FcγRIIA and PF4 [1].

- HIT Induction: On day 0, administer KKO (a HIT-like antibody) via intraperitoneal injection (20 mg/kg) [1].

- Treatment: From days 1 to 7:

- Monitoring: Collect blood daily (days 1-7) to monitor platelet counts. Nadir platelet counts in this compound-treated mice are significantly higher than in controls [1].

- Thrombosis Assessment: On day 7, sacrifice animals and excise lungs for imaging. A novel visualization technique shows this compound-treated mice have significantly reduced thrombosis [1].

Discussion for Researchers

- Key Findings: this compound represents a targeted, orally bioavailable therapeutic strategy for HIT. It completely inhibits HIT IC-induced platelet aggregation in vitro and significantly reduces both thrombocytopenia and thrombosis in vivo without affecting G-protein coupled receptor pathways (e.g., ADP or thrombin), suggesting a potentially favorable safety profile [1] [2].

- Broader Implications: Targeting Syk addresses the core pathophysiology of HIT. Another Syk inhibitor, R406, has also been shown to inhibit HIT antibody-induced tissue factor expression in monocytes, indicating that Syk inhibition may provide a dual anti-thrombotic mechanism by targeting both platelets and monocytes [4].

References

- 1. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound 2HCl | Syk inhibitor | Mechanism [selleckchem.com]

- 3. This compound (PRT318) | Syk Inhibitor [medchemexpress.com]

- 4. The Syk‐kinase inhibitor R406 impairs platelet activation ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for PRT-060318 in the Inhibition of Convulxin-Induced Platelet Aggregation

Introduction to PRT-060318 and its Mechanism of Action

This compound (also known as PRT318) is a novel, potent, and highly selective inhibitor of the spleen tyrosine kinase (Syk), a key signaling molecule in various immune and cellular responses [1]. Syk kinase plays a critical role in signal transduction pathways downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors, including the glycoprotein VI (GPVI) receptor on platelets [2] [3]. Convulxin, a protein isolated from snake venom, is a powerful agonist of the GPVI receptor. Its binding triggers a signaling cascade that involves Syk activation and ultimately leads to platelet aggregation [4] [3].

The mechanistic basis for this compound's action lies in its specific inhibition of Syk kinase activity. By binding to Syk, this compound prevents the phosphorylation and activation of downstream effectors, thereby blocking signal propagation from receptors like GPVI [1] [2]. This inhibition effectively suppresses convulxin-induced platelet activation without affecting pathways initiated by other agonists, such as ADP, which signal through G-protein coupled receptors (GPCRs) [5].

Quantitative Data Summary

The following tables summarize key quantitative data from biochemical and cellular studies on this compound.

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₈H₂₄N₆O [1] |

| Molecular Weight | 340.42 g/mol [1] |

| CAS Number | 1194961-19-7 [1] |

| Target | Syk Tyrosine Kinase [1] |

| IC₅₀ for Syk | 4 nM [1] |

| Syk Inhibition at 50 nM | 92% inhibition [1] |

| Selectivity at 50 nM | Other kinases retain >70% activity [1] |

Table 2: Functional Effects of this compound in Cellular and In Vivo Models

| Model / Assay | Key Findings | Reference |

|---|---|---|

| In Vitro: Convulxin-Induced Human Platelet Aggregation | Dose-responsive inhibition of aggregation. | [1] [5] |

| In Vitro: Convulxin-Induced Calcium Flux | Dose-responsive inhibition of intracellular calcium increase. | [1] [5] |

| In Vitro: HIT Immune Complex-Induced Aggregation | Complete inhibition of human and transgenic HIT mouse platelet aggregation. | [2] |

| In Vivo: Transgenic HIT Mouse Model | Orally dosed this compound (30 mg/kg, twice daily) significantly reduced thrombocytopenia and thrombosis. | [2] |

| Ex Vivo: Anti-Thrombotic Activity | Inhibited arterial thrombosis in rabbit and pig models without prolonging ear bleeding time. | [5] |

Detailed Experimental Protocols

This compound Activity in Convulxin-Induced Platelet Aggregation

This protocol assesses the inhibitory effect of this compound on platelet aggregation specifically triggered by the GPVI agonist convulxin [1] [2].

Materials:

- This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and further dilute in buffer.

- Human Platelet-Rich Plasma (PRP): Obtain blood from healthy donors with informed consent. Centrifuge blood at low speed (e.g., 180 × g for 15-20 minutes) to obtain PRP.

- Agonists: Convulxin (GPVI agonist) and ADP (GPCR agonist) as a control.

- Equipment: Plate aggregometer (e.g., 96-well plate reader or light transmission aggregometer).

Procedure:

- Preparation: Incubate PRP with varying concentrations of this compound (e.g., 0-3 µM) or vehicle control for 15 minutes at 37°C with stirring.

- Stimulation: Initiate aggregation by adding convulxin at a final predetermined concentration (e.g., 10-50 ng/mL). For control comparisons, stimulate parallel samples with ADP.

- Measurement: Record the percentage of aggregation over time (typically 5-10 minutes) by monitoring light transmission.

- Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control to determine the dose-response relationship.

This compound Effect on Convulxin-Induced Intracellular Calcium Mobilization

This protocol measures the impact of this compound on the early signaling event of calcium release, which is downstream of Syk activation [1] [6].

Materials:

- Washed Human Platelets: Prepare platelets from PRP by further centrifugation and washing in a calcium-free buffer. Resuspend in a buffer containing calcium.

- Calcium-Sensitive Dye: Fluo-3 AM or an equivalent intracellular calcium indicator.

- Equipment: Fluorometer or fluorescence-capable plate reader (e.g., Flex Station).

Procedure:

- Loading: Incubate washed platelets with the calcium-sensitive dye (e.g., Fluo-3 AM, 2-5 µM) for 30-45 minutes at 37°C in the dark.

- Inhibition: Aliquot the dye-loaded platelets and pre-incubate with this compound or vehicle control for 15-30 minutes.

- Stimulation and Measurement: Transfer platelets to a pre-warmed plate and record the baseline fluorescence. Stimulate with convulxin and monitor the fluorescence intensity in real-time to quantify the change in intracellular calcium concentration ([Ca²⁺]ᵢ).

- Analysis: Compare the peak fluorescence or area under the curve for this compound-treated samples against the control to determine the extent of inhibition.

Analysis of Syk Phosphorylation by Immunoblotting

This protocol evaluates the direct molecular target of this compound by measuring the phosphorylation status of Syk and its downstream substrate following convulxin stimulation [3].

Materials:

- Washed Human Platelets or Relevant Cell Line (e.g., DHL4 B-cells).

- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

- Antibodies: Anti-phospho-Syk (Y352 and Y525/526), anti-total Syk, anti-phospho-PLCγ2 (Y759), and corresponding HRP-conjugated secondary antibodies.

- Equipment: SDS-PAGE and western blotting apparatus.

Procedure:

- Stimulation and Lysis: Pre-incubate platelets or cells with this compound for 1 hour. Stimulate with convulxin (e.g., 5-10 minutes). Pellet cells by centrifugation and lyse in ice-cold lysis buffer.

- Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

- Immunoblotting: Probe the membrane with specific primary antibodies against phosphorylated and total proteins, followed by incubation with HRP-conjugated secondary antibodies.

- Detection and Analysis: Detect bands using enhanced chemiluminescence (ECL) and visualize with a chemiluminescence imager. Quantify band intensities to assess the level of phosphorylation inhibition by this compound.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the signaling pathway targeted by this compound.

Convulxin-Induced GPVI Signaling and Syk Inhibition Pathway

This diagram outlines the core signaling cascade initiated by convulxin binding to the GPVI receptor and highlights the precise point of inhibition by this compound.

References

- 1. - PRT 1194961-19-7_Syk_Angiogenesis_ 060318 ... Signaling [peptidedb.com]

- 2. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 3. Multi-phased Kinetics and Interaction of Protein Kinase ... [pmc.ncbi.nlm.nih.gov]

- 4. -induced Convulxin is accompanied by... platelet aggregation [pubmed.ncbi.nlm.nih.gov]

- 5. - PRT 3HCl | inhibitor of the Syk tyrosine kinase | CAS N/A | Buy... 060318 [invivochem.com]

- 6. cAMP- and cGMP-elevating agents inhibit GPIbα-mediated ... [biosignaling.biomedcentral.com]

Comprehensive Application Notes & Protocols for PRT-060318: A Novel Syk Inhibitor for B-Cell Receptor Signaling Inhibition

Introduction and Mechanism of Action

PRT-060318 (also known as PRT318) represents a novel selective inhibitor of spleen tyrosine kinase (Syk) that has demonstrated significant potential for investigating B-cell receptor (BCR) signaling pathways and developing therapeutic interventions for hematological malignancies and immune disorders. Syk is a crucial non-receptor tyrosine kinase that plays an essential role in immunoreceptor signaling, including BCR-mediated activation in B-cells and Fc receptor signaling in various immune cells. The molecular structure of this compound is characterized as (2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide), belonging to the chemical class of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides that was optimized through extensive structure-activity relationship studies [1].

The mechanism of action of this compound centers on its specific inhibition of Syk kinase activity, which occupies a critical position in the early stages of BCR signal transduction. Upon BCR engagement by antigen, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Igα (CD79a) and Igβ (CD79b) become phosphorylated by Src-family kinases, creating docking sites for Syk through its SH2 domains [2]. Syk then undergoes activation and initiates multiple downstream signaling cascades, including the PLC-γ2 pathway, PI3K pathway, and MAPK pathway [2] [3]. By targeting this central kinase, this compound effectively blocks the propagation of BCR signals, thereby modulating B-cell activation, proliferation, and survival pathways that are often dysregulated in lymphoid malignancies [4].

The therapeutic relevance of Syk inhibition has been demonstrated across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) [5] [4]. Additionally, this compound has shown efficacy in preventing heparin-induced thrombocytopenia (HIT), an antibody-mediated disorder characterized by FcγRIIA-mediated platelet activation, demonstrating the broad applicability of Syk inhibition beyond direct B-cell pathologies [1].

Quantitative Profiling and Pharmacological Characteristics

Kinase Specificity and Cellular Activity

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Potency | Cellular Assay System | Key Findings |

|---|---|---|---|

| Syk | IC₅₀ in low nanomolar range [1] | Kinase Profiler (Millipore) | Highly potent and selective inhibition |

| Syk Phosphorylation (Y352) | Significant reduction at 1μM [1] | DHL4 B-cell line | Inhibition of downstream BCR signaling |

| Src-Family Kinases | Minimal effect at therapeutic concentrations [1] | Specificity screening | Demonstrates selectivity over related kinases |

| Other Tyrosine Kinases | No significant inhibition [1] | Comprehensive kinase panel | Confirmed narrow specificity profile |

Table 2: Cellular Activity in Various Assay Systems

| Assay Type | Cell System | This compound Concentration | Observed Effect |

|---|---|---|---|

| Platelet Aggregation | Human platelet-rich plasma | 0-3μM | Complete inhibition of HIT immune complex-induced aggregation [1] |

| Calcium Flux | Human platelets | 0-3μM | Inhibition of convulxin-induced calcium mobilization [1] |

| Serotonin Release | Washed human platelets | 1.0μM | >90% inhibition of HIT antibody-mediated activation [1] |

| B-Cell Signaling | BL-2 Burkitt lymphoma cells | Not specified | Disruption of downstream BCR signaling pathways [3] |

In Vivo Pharmacokinetics and Efficacy

Table 3: In Vivo Performance in HIT Mouse Model

| Parameter | Control Group (Vehicle) | This compound Treated Group | Significance |

|---|---|---|---|

| Nadir Platelet Count | Significant reduction | Significantly higher | p<0.05 [1] |

| Thrombosis Incidence | Extensive thrombosis | Significantly reduced | p<0.05 [1] |

| Dosing Regimen | Vehicle only | 30 mg/kg orally twice daily | 7-day study [1] |

| Plasma Concentrations | Not detected | Therapeutic levels maintained | LC/MS/MS quantification [1] |

In Vitro Experimental Protocols

Platelet Aggregation Assay

Purpose: To evaluate the inhibitory effect of this compound on HIT immune complex-induced platelet aggregation.

Materials and Reagents:

- Human platelet-rich plasma (PRP) prepared from healthy donors

- This compound stock solution (10mM in DMSO)

- Heparin-PF4 complexes (prepared by mixing recombinant human PF4 with heparin at 1.5:1 molar ratio)

- KKO monoclonal antibody (mouse monoclonal HIT-like antibody)

- 96-well plate aggregometer (SpectramaxPlus plate reader)

- Stirring bars for maintaining platelet suspension

Procedure:

- Prepare PRP from fresh human blood collected in citrate anticoagulant by centrifugation at 180×g for 15 minutes.

- Generate ultralarge heparin-PF4 complexes by incubating 5μg recombinant human PF4 with heparin at 37°C for 1 hour.

- Pre-incubate PRP with this compound (0-3μM final concentration) for 15 minutes at 37°C with stirring in a final volume of 250μL.

- Initiate aggregation by adding KKO antibody to a final concentration of 80μg/mL.

- Monitor light transmission continuously for 20 minutes and record maximum aggregation percentage.

- Data Analysis: Calculate percentage inhibition relative to vehicle control using the formula: % Inhibition = [(Control Aggregation - Test Aggregation) / Control Aggregation] × 100

Technical Notes:

- Maintain platelet count consistency across donors (adjust to 2.5×10⁸ platelets/mL if necessary)

- Include controls: vehicle control (DMSO), positive control (without inhibitor), and baseline control (no agonist)

- The heparin-PF4 complexes should be freshly prepared for each experiment

- This compound completely inhibits HIT immune complex-induced aggregation at appropriate concentrations [1]

Serotonin Release Assay (SRA)

Purpose: To assess the effect of this compound on platelet activation using the gold standard confirmatory test for HIT antibodies.

Materials and Reagents:

- Washed human platelets prepared from healthy donors

- ¹⁴C-serotonin (radiolabeled serotonin for platelet loading)

- HIT sera (confirmed platelet-activating sera from HIT patients)

- Heparin (0.1 IU/mL and 100 IU/mL concentrations)

- This compound (1.0μM working concentration)

- Scintillation counter for quantifying serotonin release

Procedure:

- Isolate platelets from donor blood and wash using albumin density gradient centrifugation.

- Load platelets with ¹⁴C-serotonin by incubating with 0.1μCi/mL ¹⁴C-serotonin for 30 minutes at 37°C.

- Pre-incubate labeled platelets with this compound (1.0μM) for 15 minutes at room temperature.

- Incubate treated platelets with HIT sera in the presence of low (0.1 IU/mL) and high (100 IU/mL) heparin concentrations for 1 hour.

- Pellet platelets by centrifugation at 2000×g for 10 minutes.

- Transfer supernatant to scintillation vials and measure radioactivity.

- Calculate percentage serotonin release using the formula: % Release = (Supernatant Radioactivity / Total Radioactivity) × 100

Interpretation Criteria:

- Positive result: >20% serotonin release with 0.1 IU/mL heparin and <20% with 100 IU/mL heparin

- Effective inhibition: this compound at 1.0μM typically produces >90% inhibition of serotonin release [1]

In Vivo Experimental Protocols

HIT Mouse Model for Thrombocytopenia and Thrombosis

Purpose: To evaluate the efficacy of this compound in preventing HIT antibody-induced thrombocytopenia and thrombosis in a transgenic mouse model.

Animals:

- Transgenic HIT mice homozygous for both FcγRIIA and human PF4, and null for mouse PF4

- Age: 8-12 weeks

- Sex-matched groups (typically n=6 per group)

Test Article Administration:

- This compound: 30 mg/kg body weight in sterile water

- Route: Oral gavage

- Frequency: Twice daily (BID)

- Duration: 7 days

Induction of HIT:

- Day 0: Administer KKO monoclonal antibody (20 mg/kg IP) to all mice

- Days 1-7: Administer heparin (1600 U/kg SC) once daily

- Experimental group receives this compound, control group receives vehicle only

Sample Collection and Monitoring:

- Collect baseline blood samples 3 days before antibody injection

- Collect daily blood samples via retro-orbital plexus using EDTA-coated microcapillary tubes

- Measure platelet counts using an automated hematology analyzer

- Monitor mice for signs of thrombosis or distress

Pharmacokinetic Assessment:

- Collect plasma samples 2 hours post-PRT-318 dosing

- Precipitate proteins with acetonitrile

- Quantify this compound concentrations using LC/MS/MS

Expected Results:

- This compound treated mice show significantly higher nadir platelet counts compared to controls

- Significant reduction in thrombosis in treated groups [1]

Thrombosis Visualization Technique

Purpose: To directly visualize and quantify thrombosis development in HIT model mice using fluorescently labeled platelets.

Materials:

- Alexa750-labeled anti-GPIX antibody for platelet labeling

- Syngeneic donor mice for platelet collection

- Odyssey Imaging System or similar infrared imaging system

- Heparinized blood collection tubes

Procedure:

- Collect blood from untreated syngeneic donor mice via retro-orbital plexus into heparinized tubes.

- Isolate platelets by centrifugation and wash with Tyrode's buffer.

- Incubate platelets with Alexa750-labeled anti-GPIX antibody (1μg/mL) for 10 minutes at 37°C.

- Pellet labeled platelets and resuspend in sterile saline at 1×10⁹ platelets/mL.

- Infuse 1×10⁸ labeled platelets in 100μL via retro-orbital plexus into experimental and control mice.

- Administer heparin (1600 U/kg SC) to all mice.

- After 3 hours, euthanize mice and perfuse organs with sterile phosphate-buffered saline.

- Excise lungs, fix in 7% paraformaldehyde, and image with Odyssey Imaging System.

Data Analysis:

- Quantify fluorescence intensity in lung tissues

- Compare thrombus formation between treated and control groups

- Express results as percentage area with thrombus formation or relative fluorescence units

B-Cell Receptor Signaling Pathways and Therapeutic Relevance

The B-cell receptor (BCR) is a complex structure consisting of a membrane-bound immunoglobulin (mIg) non-covalently associated with an Igα/Igβ (CD79a/CD79b) heterodimer. The intracellular domains of Igα and Igβ contain immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated upon BCR engagement, initiating the signaling cascade [2]. Syk binds to phosphorylated ITAMs through its SH2 domains, leading to its activation and the initiation of downstream signaling pathways [2].

The downstream signaling pathways activated by Syk include:

- PLC-γ2 Pathway: Activated Syk phosphorylates PLC-γ2, which catalyzes the hydrolysis of PIP₂ to IP₃ and DAG, leading to calcium mobilization and PKC activation [2]

- PI3K Pathway: Syk activation leads to PI3K recruitment and activation, resulting in AKT phosphorylation and regulation of cell survival and metabolism [2] [4]

- MAPK Pathway: Syk initiates the RAF-MEK-ERK cascade, regulating cell proliferation and differentiation [3]

Recent studies have identified significant crosstalk between pathways, including a negative crosstalk from p38 to MEK/ERK that creates a complex regulatory network in B-cell signaling [3]. Quantitative modeling of BCR signaling in aggressive B-cell lymphomas has revealed that this network contains multiple feedback and crosstalk structures that confer robustness to the signaling system [3].

The therapeutic significance of Syk inhibition in B-cell malignancies is substantial, with multiple BCR pathway inhibitors showing clinical efficacy [5] [4]. In chronic lymphocytic leukemia (CLL), BCR signaling is a key driver of pathogenesis, with approximately 41% of CLL cases showing stereotyped BCRs that respond to similar antigenic stimuli [5]. The classification of CLL based on IGHV mutation status (>98% identity to germline for unmutated CLL, U-CLL; <98% for mutated CLL, M-CLL) has prognostic significance and correlates with BCR signaling activity [5].

In aggressive lymphomas such as diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), dysregulated BCR signaling contributes significantly to tumor survival [4]. The ABC-DLBCL subtype shows constitutive NF-κB activity dependent on BCR signaling, while GCB-DLBCL exhibits different signaling dependencies [4]. This compound and other Syk inhibitors represent valuable tools for dissecting these signaling dependencies and developing targeted therapeutic approaches.

Graphical Representation of Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway and Syk Inhibition

Experimental Workflow for HIT Model Evaluation

Conclusion

This compound represents a valuable pharmacological tool for investigating Syk-dependent signaling pathways and developing therapeutic strategies for immune-related disorders and B-cell malignancies. The detailed protocols provided in this document enable researchers to consistently evaluate the compound's effects in both in vitro and in vivo settings. The high selectivity of this compound for Syk, combined with its demonstrated efficacy in modulating BCR signaling and Fc receptor-mediated activation, positions it as a key compound for further investigation in hematological research and drug development.

The experimental data generated using these protocols can provide critical insights into the molecular mechanisms of BCR signal transduction and the therapeutic potential of Syk inhibition in various pathological contexts. As research in this field advances, this compound and related compounds may offer new opportunities for targeted interventions in autoimmune conditions, thrombotic disorders, and lymphoid malignancies where BCR signaling plays a central pathogenic role.

References

- 1. This compound, a novel Syk inhibitor, prevents heparin-induced ... [pmc.ncbi.nlm.nih.gov]

- 2. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative modeling of signaling in aggressive B cell ... [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of B-Cell Receptor Signaling and Its ... [mdpi.com]

- 5. B cell receptor signaling and associated pathways in the ... [frontiersin.org]

Biological Activity of PRT-060318 in CLL Models

PRT-060318 (also known as PRT318) effectively counteracts survival signals for CLL cells and inhibits their migration by targeting Syk kinase, a key component in the B-cell receptor (BCR) signaling pathway [1].

The table below summarizes the key quantitative data on its effects in CLL models:

| Biological Readout | Experimental Context | This compound Activity/Effect | Citation |

|---|---|---|---|

| Syk Inhibition (IC₅₀) | Enzyme assay | 3-4 nM | [2] [1] |

| Kinase Selectivity | 50 nM in a broad kinase panel | Syk inhibited by 92%; other kinases >70% activity retained | [2] [3] |

| CLL Cell Viability | NLC co-culture (protective model) | Effectively antagonizes CLL cell survival | [1] |

| CLL Cell Migration | Migration toward CXCL12/CXCL13 | Inhibits chemotaxis | [1] |

| Chemokine Secretion | BCR triggering (anti-IgM) or NLC co-culture | Inhibits CCL3 and CCL4 secretion | [1] [4] |

| Signaling Phosphorylation | After BCR triggering | Blocks phosphorylation of Syk and ERK | [1] |

Detailed Experimental Protocols

Here are standardized protocols for key experiments utilizing this compound in CLL research, based on methodologies from the literature.

Protocol 1: Assessing CLL Cell Viability in NLC Co-cultures

This protocol tests the ability of this compound to overcome the pro-survival effect of Nurselike Cells (NLCs) [1].

Key Materials

- Primary CLL peripheral blood mononuclear cells (PBMCs)

- Culture medium: Complete RPMI-1640 with 20% heat-inactivated Fetal Bovine Serum (FBS), penicillin-streptomycin-glutamine, and 50 μM β-mercaptoethanol.

- This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

- Controls: Vehicle control (DMSO, same final concentration as drug-treated groups), CLL cells in suspension without NLCs (negative control for viability).

Methodology

- Generate NLCs: Suspend CLL PBMCs in complete RPMI-1640 with 10% FBS at a concentration of 1 x 10⁷ cells/mL. Incubate for 10-14 days in 24-well plates to allow for NLC differentiation [1] [5].

- Establish Co-culture: After NLC differentiation, carefully add freshly isolated or thawed purified CLL cells to the NLC-containing wells. Use a CLL to NLC ratio of 20:1 [1].

- Drug Treatment: Add this compound to the co-cultures. A final concentration of 2 μM is commonly used for in vitro cellular assays [1]. Include vehicle and untreated controls.

- Incubation: Culture cells for 24 to 96 hours at 37°C in a 5% CO₂ humidified incubator.

- Viability Assessment: Collect non-adherent CLL cells at desired time points. Assess viability using flow cytometry after staining with Annexin V and Propidium Iodide (PI) or by measuring mitochondrial transmembrane potential with DiOC₆ [1].

Protocol 2: Measuring BCR-Driven Chemokine Secretion

This protocol evaluates the inhibition of BCR-induced chemokine production by this compound [1] [4].

Key Materials

- Purified CLL cells (>95% CD19+/CD5+)

- Soluble factors: Anti-IgM antibodies (e.g., 10 μg/mL) to stimulate the BCR.

- ELISA Kits: For quantifying human CCL3 (MIP-1α) and CCL4 (MIP-1β).

Methodology

- Pre-treatment: Pre-incubate purified CLL cells (e.g., 1 x 10⁷ cells/mL) with 2 μM this compound or vehicle control for 1 hour [1].

- Stimulation: Activate the BCR pathway by adding anti-IgM antibodies to the cell culture.

- Incubation: Continue the culture for 24 hours at 37°C, 5% CO₂.

- Sample Collection: Centrifuge the cell suspension and carefully collect the supernatant.

- Analysis: Measure the concentrations of CCL3 and CCL4 in the supernatant using commercial ELISA kits, following the manufacturer's instructions [1].

Protocol 3: Transwell Chemotaxis Assay

This protocol tests how this compound affects CLL cell migration towards tissue-homing chemokines [1].

Key Materials

- Purified CLL cells.

- Chemokines: CXCL12 (SDF-1α, 200 ng/mL) and CXCL13 (BCA-1, 1 μg/mL).

- Transwell inserts with a pore size of 2-5 μm.

Methodology

- Pre-treatment & Stimulation: Pre-incubate CLL cells with or without 2 μM this compound for 1 hour. BCR pre-stimulation with anti-IgM (10 μg/mL) can be included during this step [1].

- Prepare Chambers: Add medium with or without (negative control) chemokines (CXCL12 or CXCL13) to the lower chamber of the transwell apparatus.

- Load Cells: Wash the pre-treated CLL cells and resuspend them in serum-free migration medium (e.g., RPMI-1640 with 0.5% BSA). Place the cell suspension (e.g., 100 μL containing 1 x 10⁶ cells) into the top chamber of the transwell insert.

- Migration: Incubate the chambers for 3 hours at 37°C in 5% CO₂.

- Quantification: Collect cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer. Count for a fixed time (e.g., 20 seconds at a set flow rate) for consistency [1].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by specifically inhibiting Syk kinase, which occupies a central role in the BCR signaling pathway and its crosstalk with the microenvironment. The following diagram illustrates the proposed mechanism of action of this compound in a CLL cell within its protective niche:

This diagram illustrates that this compound directly inhibits Syk kinase, which acts as a central signaling hub. This inhibition blocks key downstream pro-survival and migratory pathways, disrupting the crosstalk between CLL cells and the microenvironment [1] [6]. Notably, the protective effects of NLCs can also involve BCR-independent pathways, such as JAK/STAT and RAS/MAPK signaling, which may not be directly targeted by this compound [5].

Conclusion

This compound serves as a highly valuable and specific tool compound for researchers investigating Syk-dependent signaling in CLL. The protocols outlined here provide a framework for studying its effects on cell survival, migration, and cytokine secretion within complex microenvironment models. Its demonstrated efficacy in disrupting critical survival pathways supports the continued investigation of Syk inhibition as a therapeutic strategy in B-cell malignancies.

References

- 1. Selective, novel Spleen tyrosine kinase (Syk) inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 2. - PRT 1194961-19-7_Syk_Angiogenesis_Signaling... 060318 [peptidedb.com]

- 3. - PRT 3HCl | inhibitor of the Syk tyrosine kinase | CAS N/A | Buy... 060318 [invivochem.com]

- 4. High-level expression of the T-cell chemokines CCL3 and ... [sciencedirect.com]

- 5. Comparative analysis of macrophage feeder systems ... [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Crosstalk Between Chronic Lymphocytic ... [frontiersin.org]

PRT-060318 in CLL Cell Chemotaxis Assay

Purpose of the Assay This protocol details the procedure for evaluating the effect of the selective Syk inhibitor PRT-060318 on the migration of primary CLL cells towards tissue-homing chemokines like CXCL12 and CXCL13 [1]. Inhibiting this migration is a key therapeutic strategy for disrupting the protective microenvironment that supports CLL cell survival.

Mechanism of Action this compound exerts its effect by inhibiting Spleen Tyrosine Kinase (Syk), a critical node in the B-Cell Receptor (BCR) signaling pathway and other pro-survival signals from the microenvironment. This inhibition disrupts downstream signaling, leading to reduced cell activation, survival, and, pertinent to this assay, inhibition of cell migration [1].

The following diagram illustrates the signaling pathway targeted by this compound in this context:

Detailed Chemotaxis Assay Protocol

Key Reagents and Materials

- Cells: Primary human CLL cells, purified from peripheral blood samples [1].

- Inhibitor: this compound (PRT318), typically prepared as a 10 mM stock solution in DMSO and stored at -20°C [1].

- Chemoattractants: CXCL12 (200 ng/mL) and CXCL13 (1 μg/mL) [1].

- Stimulant: Anti-IgM antibody (10 μg/mL), used to activate the BCR pathway [1].

- Equipment: Transwell culture inserts with a 6.5 mm diameter and 2 μm pore size [1].

Procedure The experimental workflow involves pre-treating cells with the inhibitor before assessing their migration in a Transwell system, as shown below:

- Cell Preparation and Pre-treatment: Purified CLL cells are suspended at a concentration of 10 x 10⁶ cells/mL in complete RPMI medium. The cell suspension is incubated with or without This compound at a final concentration of 2 μM for one hour at 37°C in 5% CO₂. Optionally, cells can be concurrently stimulated with 10 μg/mL of anti-IgM to activate the BCR pathway [1].

- Transwell Setup: After incubation, cells are centrifuged and resuspended in migration medium (RPMI 1640 with 0.5% bovine serum albumin) at 10 x 10⁶ cells/mL. 100 μL of this cell suspension is carefully added to the top chamber of the Transwell insert [1].

- Induction of Migration: The Transwell insert is then placed into a well containing 600 μL of migration medium with or without the chemoattractant. Key attractants used are 200 ng/mL CXCL12 or 1 μg/mL CXCL13 [1].

- Incubation: The assembled Transwell plates are incubated for 3 hours at 37°C in a 5% CO₂ atmosphere to allow for cell migration [1].

- Quantification of Migration: After incubation, the inserts are removed. Cells that have migrated through the membrane into the lower chamber are collected, and their numbers are quantified. Counting is typically performed using a standardized method like flow cytometry with a FACSCalibur instrument [1].

Key Experimental Parameters and Data

The table below summarizes the critical quantitative data from the search results for this assay.

| Parameter | Details / Concentration | Reference |

|---|---|---|

| This compound (PRT318) | Syk IC₅₀ = 3-4 nM (highly selective) | [1] [2] [3] |

| Working Concentration in Assay | 2 μM | [1] |

| Key Chemoattractants | CXCL12 (200 ng/mL); CXCL13 (1 μg/mL) | [1] |

| Cell Pre-treatment | 1 hour at 37°C with inhibitor, with or without anti-IgM (10 μg/mL) | [1] |

| Cell Density for Migration | 10 x 10⁶ cells/mL | [1] |

| Transwell Incubation Time | 3 hours at 37°C in 5% CO₂ | [1] |

Expected Outcomes Treatment with this compound should result in a significant reduction in the number of CLL cells migrating towards CXCL12 and CXCL13 compared to the vehicle (DMSO) control. This demonstrates the compound's efficacy in blocking chemokine-directed migration, a key mechanism for CLL cell trafficking into protective tissue microenvironments [1].

Application Notes for Researchers

- Specificity of Inhibition: this compound is noted for its high selectivity for Syk, which helps in attributing the observed effects specifically to Syk inhibition rather than off-target kinase effects [1] [2].

- Context of Use: Beyond chemotaxis, the same pre-treatment condition (2 μM for 1 hour) with this compound has been shown to effectively antagonize BCR-induced secretion of chemokines CCL3 and CCL4, and to overcome the pro-survival effect of nurselike cell (NLC) co-cultures on CLL cells [1].

- Solubility and Handling: this compound is soluble in DMSO and water. A 10 mM stock in water is a typical starting point. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain stability [2].

References

Solubility & Storage Specifications

The table below summarizes the fundamental data for handling PRT-060318 in a laboratory setting.

| Solvent | Solubility | Solution Concentration & Preparation Notes | Storage & Stability |

|---|---|---|---|

| DMSO | ~2 mg/mL (clear solution) [1] | 5.87 mM (based on MW 340.42) [2] | Powder: -20°C for 3 years [3]. In solvent: -80°C for 1 year, -20°C for 1 year [4] [3]. |

| Water | ~25 mg/mL (73.44 mM) [4] | 75 mg/mL (181.45 mM); requires sonication and heating [5] [3] | - |

| Ethanol | Insoluble [5] | - | - |

> Important Note: Moisture-absorbing (wet) DMSO can significantly reduce solubility. Always use fresh, dry DMSO for preparing stock solutions [5].

Stock Solution Preparation Protocol

For the most reliable results, follow this protocol to prepare a 10 mM stock solution in water.

- Step 1: Calculate Mass. To prepare 1 mL of a 10 mM solution, you will need (10 μmol/mL) * (0.34042 g/mol) = 3.404 mg of this compound.

- Step 2: Weigh and Add Solvent. Place the calculated mass of the compound into a suitable vial. Add 1 mL of pure, sterile water.

- Step 3: Dissolve. Since solubility in water can require assistance, sonicate and gently heat the mixture to aid dissolution until a clear solution is achieved [3].

- Step 4: Store. Once fully dissolved, aliquot the solution into single-use vials. For long-term stability, store at -80°C and avoid repeated freeze-thaw cycles [4].

Frequently Asked Questions

Q1: My solution in DMSO is cloudy or has precipitate. What should I do? A1: First, confirm the concentration does not exceed 2 mg/mL. If it is too concentrated, dilute it with additional dry DMSO. Gently warming the vial while mixing may help re-dissolve the precipitate. Remember that solutions stored at -20°C may precipitate and require thorough thawing and mixing before use.

Q2: Can I use solvents other than DMSO or Water? A2: The data indicates that this compound is insoluble in ethanol [5]. Other solvents were not specified in the available literature. For biological assays, it is standard practice to use DMSO for high-concentration master stocks and then dilute into aqueous buffers (like PBS or cell culture medium) for experimental work. The final DMSO concentration in cell-based assays should typically be kept below 0.1-0.5% to avoid cytotoxicity.